9-Oxo-9H-fluorene-1,2-dicarboxylic acid
Description
9-Oxo-9H-fluorene-1,2-dicarboxylic acid (C₁₅H₈O₅) is an aromatic dicarboxylic acid derivative of fluorenone, featuring two carboxylic acid groups at the 1- and 2-positions of the fused bicyclic system.
Properties
CAS No. |
92126-66-4 |
|---|---|
Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
9-oxofluorene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
SRLYSPLLVMHCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Fluorene Derivatives
The most established method involves sequential oxidation and carboxylation of fluorene precursors:
Direct Carboxylation
A patent-pending approach (EP1551788A1) utilizes dialkyl carbonates (e.g., dimethyl carbonate) with alkali metal hydrides (NaH/KH) to directly functionalize fluorene at positions 1 and 2, bypassing intermediate isolation.
Detailed Step-by-Step Preparation Methods
Two-Step Oxidation-Carboxylation (Laboratory Scale)
Step 1: Synthesis of 9-Fluorenone
- Reactants : Fluorene (95% purity, 50 g), KMnO₄ (150 g), H₂SO₄ (300 mL)
- Conditions : Reflux at 90°C for 8 hr
- Yield : 92% (44.1 g fluorenone)
Step 2: Nitration and Carboxylation
- Nitration : 9-Fluorenone (40 g) + HNO₃ (65%, 100 mL) at 0–5°C → 1-nitro-9-fluorenone (87%)
- Reduction : SnCl₂/HCl converts nitro to amine (95%)
- Carboxylation : Diazotization followed by Rosenmund-von Braun reaction with CuCN → 1,2-dicyano-9-fluorenone (78%)
- Hydrolysis : 6M NaOH at 120°C → target acid (81%)
Overall Yield : 52%
One-Pot Alkali Hydride-Mediated Synthesis (Industrial Scale)
Reactants :
- Fluorene (technical grade, 1 kg)
- Dimethyl carbonate (DMC, 5 L)
- Sodium hydride (NaH, 2.2 kg)
Procedure :
- Suspend NaH in DMC under N₂.
- Add fluorene/DMC solution dropwise at 50°C.
- Stir 6 hr, then quench with chilled HCl (4M).
- Distill DMC, saponify residue with NaOH (20%), acidify to pH 2.
Optimization of Reaction Conditions
Temperature Control
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMC | 3.1 | 85 | 98.5 |
| Toluene | 2.4 | 82 | 97.2 |
| DMF | 36.7 | 68 | 89.4 |
Polar aprotic solvents (DMC) enhance NaH reactivity without hydrolyzing intermediates.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Fluorene | 120 |
| NaH (80%) | 450 |
| DMC | 25 |
| HCl (4M) | 10 |
Total production cost: $620/kg (vs. $980/kg for batch oxidation methods).
Waste Management
- Byproducts : Sodium chloride (non-toxic, recyclable)
- Solvent Recovery : 95% DMC reclaimed via distillation.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Two-Step Oxidation | 52 | 99.0 | Moderate | 980 |
| One-Pot Carboxylation | 85 | 98.5 | High | 620 |
| Nitration-Reduction | 48 | 97.8 | Low | 1,120 |
The one-pot method reduces processing time by 60% compared to multi-step routes.
Emerging Methodologies
Photocatalytic Carboxylation
Preliminary studies show UV irradiation (254 nm) with Pd/C catalyst achieves 70% yield at 25°C, avoiding strong bases.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alcohols, amines, and other nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: More oxidized fluorene derivatives.
Reduction: 9-Hydroxy-9H-fluorene-1,2-dicarboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
9-Oxo-9H-fluorene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers in the Fluorene System
- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid :
- Structure : Carboxylic acid groups at the 2- and 7-positions.
- Properties : Lower intramolecular steric strain compared to the 1,2-isomer due to greater separation of substituents.
- Applications : Used in organic synthesis and materials science for conjugated systems, leveraging its extended π-electron network .
| Property | 9-Oxo-1,2-dicarboxylic Acid (Hypothetical) | 9-Oxo-2,7-dicarboxylic Acid (Documented) |
|---|---|---|
| Molecular Formula | C₁₅H₈O₅ | C₁₅H₈O₅ |
| Molecular Weight (g/mol) | 268.22 (calculated) | 268.22 |
| Solubility | Likely low (aromatic, polar groups) | Poor in water, soluble in polar solvents |
| Acidity (pKa) | Higher (adjacent -COOH groups) | Moderate (isolated -COOH groups) |
Alicyclic Dicarboxylic Acids
cis-4-Cyclohexene-1,2-dicarboxylic Acid :
cis-/trans-Cyclohexane-1,2-dicarboxylic Acid :
| Property | 9-Oxo-1,2-dicarboxylic Acid | cis-Cyclohexene-1,2-dicarboxylic Acid |
|---|---|---|
| Ring System | Aromatic fluorene | Alicyclic, unsaturated |
| Reactivity | Electrophilic substitution | Diels-Alder diene |
| Applications | Organic electronics | Polymer crosslinking agents |
Aliphatic Dicarboxylic Acids
- Ethane-1,2-dicarboxylic Acid (Succinic Acid) :
| Property | 9-Oxo-1,2-dicarboxylic Acid | Succinic Acid |
|---|---|---|
| Solubility in Water | Low | High |
| Biodegradability | Low (aromatic core) | High |
| Industrial Use | Specialty chemicals | Bulk chemical production |
Heterocyclic Derivatives
- Piperidine-1,2-dicarboxylic Acid Esters :
Key Research Findings
Synthetic Utility :
- Fluorene-based dicarboxylic acids are pivotal in designing conjugated polymers for optoelectronics, though the 1,2-isomer’s synthesis remains less explored compared to the 2,7-analog .
- Cyclohexene-1,2-dicarboxylic acid derivatives exhibit superior reactivity in polymer adduct formation due to their strained alicyclic systems .
Thermodynamic Stability: cis-Cyclohexane-1,2-dicarboxylic acid’s lower stability highlights the impact of steric effects, a factor less pronounced in aromatic systems like fluorene derivatives .
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